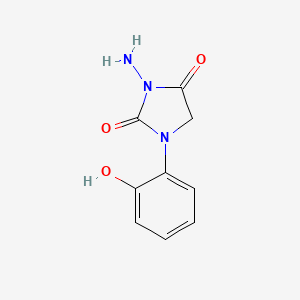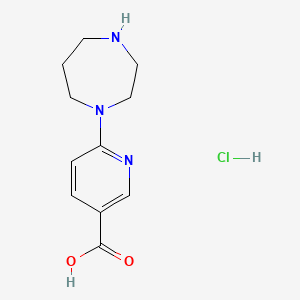
3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide” is a chemical compound with a complex structure. It is related to the compound “3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid” which has a CAS Number of 878466-06-9 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which our compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of the compound is represented by the Inchi Code: 1S/C11H10N2O2S/c1-16-10-8 (5-12)7 (11 (14)15)4-9 (13-10)6-2-3-6/h4,6H,2-3H2,1H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.28 . It is a powder that is stored at room temperature .Safety and Hazards
properties
IUPAC Name |
3-cyano-N-cyclooctyl-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-24-19-16(12-20)15(11-17(22-19)13-9-10-13)18(23)21-14-7-5-3-2-4-6-8-14/h11,13-14H,2-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPJHVJHZYVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3CCCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-cyclooctyl-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)
![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)
![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)
